Cas no 1807188-82-4 (6-Chloro-2-iodo-3-nitrotoluene)

6-Chloro-2-iodo-3-nitrotoluene is a halogenated aromatic compound featuring chloro, iodo, and nitro substituents on a toluene backbone. Its distinct substitution pattern makes it a valuable intermediate in organic synthesis, particularly for constructing complex molecules in pharmaceuticals and agrochemicals. The presence of both electron-withdrawing (nitro) and halogen (chloro, iodo) groups enhances its reactivity in cross-coupling reactions, such as Suzuki or Ullmann couplings. The compound's crystalline solid form ensures stability under standard conditions, facilitating handling and storage. Its well-defined structure allows for precise functionalization, making it a versatile building block for researchers developing advanced chemical entities.
6-Chloro-2-iodo-3-nitrotoluene structure
1807188-82-4 structure
商品名:6-Chloro-2-iodo-3-nitrotoluene
CAS番号:1807188-82-4
MF:C7H5ClINO2
メガワット:297.477573156357
CID:5003111

6-Chloro-2-iodo-3-nitrotoluene 化学的及び物理的性質

名前と識別子

    • 6-Chloro-2-iodo-3-nitrotoluene
    • インチ: 1S/C7H5ClINO2/c1-4-5(8)2-3-6(7(4)9)10(11)12/h2-3H,1H3
    • InChIKey: YLFVCLSXLDFHRM-UHFFFAOYSA-N
    • ほほえんだ: IC1C(=CC=C(C=1C)Cl)[N+](=O)[O-]

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 185
  • トポロジー分子極性表面積: 45.8
  • 疎水性パラメータ計算基準値(XlogP): 3.4

6-Chloro-2-iodo-3-nitrotoluene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A010012092-1g
6-Chloro-2-iodo-3-nitrotoluene
1807188-82-4 97%
1g
1,490.00 USD 2021-07-06

6-Chloro-2-iodo-3-nitrotoluene 関連文献

6-Chloro-2-iodo-3-nitrotolueneに関する追加情報

6-Chloro-2-Iodo-3-Nitrotoluene

6-Chloro-2-Iodo-3-Nitrotoluene (CAS No. 1807188-82-4) is a highly specialized organic compound that has garnered significant attention in the fields of chemistry, pharmacology, and materials science. This compound, characterized by its unique structure featuring a toluene derivative with chlorine, iodine, and nitro substituents, exhibits distinctive chemical properties and potential applications. Recent advancements in synthetic methodologies and analytical techniques have further enhanced our understanding of its behavior and utility.

The molecular structure of 6-Chloro-2-Iodo-3-Nitrotoluene is defined by the presence of a methyl group attached to a benzene ring, with substituents at positions 2, 3, and 6. The chlorine atom at position 6, the iodine atom at position 2, and the nitro group at position 3 create a complex interplay of electronic effects. These effects influence the compound's reactivity, stability, and solubility properties. The nitro group, being an electron-withdrawing substituent, significantly impacts the compound's electronic characteristics, making it a valuable precursor in various chemical reactions.

Recent studies have highlighted the potential of 6-Chloro-2-Iodo-3-Nitrotoluene in drug discovery efforts. Its ability to act as an intermediate in the synthesis of bioactive molecules has been explored in several research papers. For instance, researchers have utilized this compound as a key building block in the development of novel anti-cancer agents. The iodine substituent has been shown to facilitate radioactive labeling, enabling its use in targeted therapy applications.

In addition to its role in pharmacology, 6-Chloro-2-Iodo-3-Nitrotoluene has found applications in materials science. Its unique electronic properties make it a promising candidate for use in organic electronics and optoelectronic devices. Recent experiments have demonstrated its potential as a component in organic light-emitting diodes (OLEDs) due to its ability to emit light upon excitation. This property is attributed to the conjugation effects induced by the nitro group and halogen substituents.

The synthesis of 6-Chloro-2-Iodo-3-Nitrotoluene involves a multi-step process that typically begins with the nitration of toluene derivatives. Advanced techniques such as electrophilic substitution and Friedel-Crafts alkylation are employed to introduce the required substituents. Recent advancements in catalytic systems have improved the efficiency and selectivity of these reactions, leading to higher yields and purer products.

From an environmental perspective, understanding the fate and transport of 6-Chloro-2-Iodo-3-Nitrotoluene is crucial for assessing its potential impact on ecosystems. Studies have shown that this compound undergoes biodegradation under specific conditions, with microbial activity playing a significant role in its breakdown. However, further research is needed to fully characterize its environmental behavior and toxicity profiles.

In conclusion, 6-Chloro-2-Iodo-3-Nitrotoluene stands as a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties and recent advancements in its synthesis and application underscore its importance in contemporary scientific research. As ongoing studies continue to uncover new insights into its behavior and utility, this compound is poised to play an increasingly significant role in both academic and industrial settings.

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